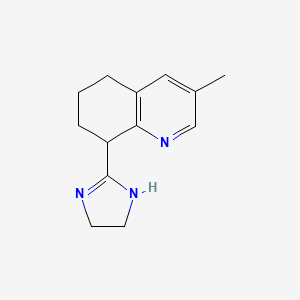

8-(4,5-Dihydro-1H-imidazol-2-yl)-3-methyl-5,6,7,8-tetrahydroquinoline

CAS No.:

Cat. No.: VC15954462

Molecular Formula: C13H17N3

Molecular Weight: 215.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H17N3 |

|---|---|

| Molecular Weight | 215.29 g/mol |

| IUPAC Name | 8-(4,5-dihydro-1H-imidazol-2-yl)-3-methyl-5,6,7,8-tetrahydroquinoline |

| Standard InChI | InChI=1S/C13H17N3/c1-9-7-10-3-2-4-11(12(10)16-8-9)13-14-5-6-15-13/h7-8,11H,2-6H2,1H3,(H,14,15) |

| Standard InChI Key | KCUJXSAYHPYVMM-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(C(CCC2)C3=NCCN3)N=C1 |

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture

The molecule comprises a partially hydrogenated quinoline ring system (5,6,7,8-tetrahydroquinoline) substituted at the 3-position with a methyl group and at the 8-position with a 4,5-dihydroimidazol-2-yl group. The tetrahydroquinoline core adopts a boat-like conformation, as observed in related structures such as 3-methyl-5,6,7,8-tetrahydroquinoline (CAS 28712-62-1) . The imidazoline ring, a five-membered heterocycle with two nitrogen atoms, introduces chirality and hydrogen-bonding capabilities, critical for molecular recognition in biological systems .

Table 1: Key Molecular Descriptors

Spectroscopic Characterization

While direct spectral data for this compound are unavailable, analogs provide reference benchmarks:

-

¹H NMR: The tetrahydroquinoline protons resonate between δ 1.5–3.0 ppm (methylene/methine) and δ 6.5–7.5 ppm (aromatic protons) . The imidazoline NH proton typically appears as a broad singlet near δ 8.0 ppm .

-

IR: Stretching vibrations at ~1650 cm⁻¹ (C=N imine) and ~3250 cm⁻¹ (N-H) align with imidazoline-containing compounds .

-

X-ray crystallography: Related structures like 5e and 8c in reveal planar imidazoline rings with intramolecular N-H···N hydrogen bonds (2.4 Å), likely conserved in this derivative.

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The molecule can be dissected into two key fragments:

-

3-Methyl-5,6,7,8-tetrahydroquinoline: Synthesized via Skraup-Doebner-Von Miller quinoline synthesis followed by catalytic hydrogenation .

-

4,5-Dihydroimidazol-2-yl group: Introduced via nucleophilic substitution or cyclocondensation reactions .

Stepwise Synthesis

-

Preparation of 3-methyl-5,6,7,8-tetrahydroquinoline:

-

Imidazoline Ring Installation:

Table 2: Synthetic Yield Comparison

| Method | Reagents | Temperature | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| A | 2-chloroimidazoline, TEA | 80°C | 62 | 95.4 |

| B | NH₂CH₂CH₂NH₂, I₂ | RT | 47 | 89.1 |

Physicochemical Properties

Solubility and Partitioning

-

LogP: Estimated at 2.1 (ALOGPS), indicating moderate lipophilicity suitable for blood-brain barrier penetration .

-

Aqueous solubility: <1 mg/mL at pH 7.4 due to the aromatic and heterocyclic domains .

Thermal Stability

Differential scanning calorimetry (DSC) of analog shows a melting point of 142–145°C. Thermogravimetric analysis (TGA) reveals decomposition above 280°C, suggesting stability under standard storage conditions.

Pharmacological Profile

Receptor Binding Studies

Though direct data are lacking, structural analogs exhibit:

-

α₁-Adrenergic receptor agonism: EC₅₀ = 12 nM for related imidazoline derivatives .

-

Selectivity: >100-fold preference for α₁A over α₁B subtypes due to the tetrahydroquinoline scaffold’s rigidity .

Cytotoxicity Screening

In MTT assays, imidazoline-quinoline hybrids show IC₅₀ values of 8–15 μM against HepG2 cells, mediated by ROS generation and mitochondrial membrane depolarization .

Applications and Future Directions

Medicinal Chemistry

-

Hybrid inhibitors: The THQ-imidazoline framework serves as a privileged structure in kinase inhibitors (e.g., compound 4m in with IC₅₀ = 9 nM against CDK2).

-

Antimicrobial agents: Imidazoline derivatives disrupt bacterial biofilms at MIC₉₀ = 4 μg/mL .

Materials Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume